2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZICTAKSVSHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363760 | |
| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150783-50-9 | |
| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide, with the CAS number 150783-50-9, is an organic compound notable for its complex structure and potential biological applications. Its molecular formula is , and it has a molecular weight of approximately 259.27 g/mol . This compound features a propanamide backbone, characterized by specific functional groups that influence its reactivity and biological interactions.
Chemical Structure and Properties
The compound exhibits a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the amide functional group allows it to undergo hydrolysis under various conditions, making it versatile in synthetic organic chemistry. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies suggest that compounds with similar structures may exhibit significant biological activities, particularly in medicinal chemistry. Although specific research on this compound is limited, insights can be drawn from analogous compounds.
- Enzyme Inhibition : Compounds with similar amide structures have shown inhibitory effects on various enzymes, including those involved in cancer proliferation and metabolic processes .
- Anticancer Activity : Research indicates that related compounds have demonstrated anticancer properties by targeting specific pathways involved in tumor growth. For instance, derivatives of 1,3,4-oxadiazoles have been noted for their ability to inhibit telomerase and other cancer-related enzymes .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity | References |
|---|---|---|---|
| 2-Methyl-3-(trifluoromethyl)pivalanilide | C11H12F3NO | Antimicrobial | |
| N,N-Dimethyl-4-trifluoromethylaniline | C10H10F3N | Potential dye applications | |
| 4-Trifluoromethylaniline | C7H6F3N | Used in polymer synthesis |
Case Studies and Research Findings
While direct studies on this compound are scarce, several case studies highlight the activity of similar compounds:
- Anticancer Compounds : A study evaluated various derivatives against multiple cancer cell lines and found significant activity in inhibiting cell proliferation. For example, a compound with a trifluoromethyl group showed IC50 values ranging from to against prostate and colon cancer cell lines .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition properties of compounds containing trifluoromethyl groups. Results indicated strong binding affinities and inhibition rates comparable to established anticancer drugs .
Scientific Research Applications
Medicinal Chemistry Applications
-
Biological Interactions :
- While specific data on the biological interactions of 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide is limited, similar compounds have shown significant interactions with various enzymes and receptors. This suggests potential for use in drug development targeting specific biological pathways.
- Binding Affinity Studies : Interaction studies could focus on its binding affinity to biological targets such as G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.
-
Therapeutic Potential :
- The unique trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, making it a candidate for further exploration in drug formulation and delivery systems.
Material Science Applications
- Polymer Synthesis :
- The chemical structure of this compound suggests potential applications in polymer synthesis due to its ability to act as a monomer or additive that can modify the properties of polymers.
- Agrochemicals :
- Compounds with similar structures have been utilized in agrochemical formulations. The presence of trifluoromethyl groups often enhances the efficacy of pesticides and herbicides by improving their bioavailability and reducing degradation rates.
Case Studies and Research Findings
While direct case studies specifically documenting the applications of this compound are scarce, insights can be drawn from research on similar compounds:
- Study on Trifluoromethylated Compounds : Research has shown that trifluoromethylated compounds often exhibit enhanced biological activity due to their unique electronic properties. This could indicate that this compound may also possess significant pharmacological properties worth exploring further.
- Material Science Innovations : Investigations into polymers incorporating similar amide functionalities have demonstrated improved mechanical properties and thermal stability, suggesting avenues for application in high-performance materials.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide functional group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and aniline derivatives.
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by water or hydroxide ions.
Nucleophilic Substitution at the Carbonyl Group
The amide’s carbonyl group reacts with nucleophiles such as amines, alcohols, and Grignard reagents to form substituted derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Aminolysis | Primary amines, DMF, LiH | N-Substituted 2,2-dimethylpropanamide derivatives | |
| Alcoholysis | Methanol, acid catalysis | Methyl 2,2-dimethylpropanoate |
- Key Observations :
Electrophilic Aromatic Substitution
The aromatic ring undergoes electrophilic substitution, directed by the electron-withdrawing trifluoromethyl and amide groups.
| Reaction Type | Reagents/Conditions | Position of Substitution | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to the amide group | |
| Halogenation | Cl₂, FeCl₃ | Ortho to the trifluoromethyl group |
- Regioselectivity : The trifluoromethyl group deactivates the ring, favoring substitution at positions ortho/para to the amide group.
Stability Under Oxidative and Reductive Conditions
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Cleavage of the amide bond | |
| Reduction | LiAlH₄, ether | Reduction to tertiary amine |
- Reduction : The amide group is reduced to a tertiary amine, retaining the trifluoromethyl substituent.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
- Pathway 1 : Cleavage of the amide bond to release CO₂ and volatile aromatic amines.
- Pathway 2 : Rearrangement to isocyanate intermediates .
Key Structural Influences on Reactivity
- Trifluoromethyl Group : Enhances electrophilicity of the carbonyl and stabilizes transition states via electron withdrawal.
- Steric Hindrance : The 2-methyl substituent on the aromatic ring slows reactions at the ortho position.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Synthesis : Prepared via condensation reactions involving substituted anilines and acyl chlorides, as inferred from related compounds .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Position and Electronic Effects: The target compound features a meta-trifluoromethyl and ortho-methyl group on the phenyl ring, contrasting with G1L’s para-trifluoromethyl and meta-chloro substituents. CYA replaces the nitro group of flutamide with a cyano group at the para-position, reducing hepatotoxic metabolites but maintaining anti-androgenic activity .
Complexity and Pharmacological Activity :
- TRPV1 antagonists (e.g., Compound 20) incorporate pyridine and sulfonamide moieties, enhancing receptor specificity but increasing synthetic complexity. The target compound’s simpler structure may offer advantages in manufacturing but lacks demonstrated receptor activity .
- Netupitant ’s bis(trifluoromethyl)phenyl and piperazine groups contribute to high NK-1 receptor affinity, illustrating how extended substituents can optimize therapeutic efficacy .
Preparation Methods
Reaction Conditions
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) or pyridine (1.2–1.5 equivalents).
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Temperature : 0°C to room temperature (RT).
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Time : 4–12 hours.
Procedure :
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Dissolve 2-methyl-3-(trifluoromethyl)aniline (1.0 equiv) in DCM.
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Add TEA (1.5 equiv) dropwise under nitrogen.
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Cool to 0°C and slowly add 2,2-dimethylpropanoyl chloride (1.1 equiv).
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Stir at RT for 8 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 68–72% after column chromatography (hexane:ethyl acetate, 4:1).
Challenges and Mitigations
-
Low Reactivity : The ortho-methyl group sterically hinders amide bond formation. Using excess acyl chloride (1.2–1.3 equiv) and prolonged reaction times (12–24 hours) improves conversion.
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Byproducts : Hydrolysis of the acyl chloride generates 2,2-dimethylpropanoic acid, removed via aqueous washes.
Multi-Step Synthesis from Malonate Derivatives
Adapted from patent CN105503569A, this route constructs the trifluoromethylphenyl backbone before introducing the amide group.
Step 1: Alkylation of Diethyl Malonate
Reagents :
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3-Bromo-2-methyl-5-(trifluoromethyl)benzene
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Diethyl malonate, potassium tert-butoxide, 1,4-dioxane
Procedure :
-
React 3-bromo-2-methyl-5-(trifluoromethyl)benzene (1.0 equiv) with diethyl malonate (1.3 equiv) in 1,4-dioxane at 90°C for 10 hours.
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Isolate the alkylated malonate via extraction (ethyl acetate/water).
Intermediate : Diethyl [2-methyl-3-(trifluoromethyl)phenyl]malonate (Yield: 78%).
Step 2: Saponification and Decarboxylation
Reagents :
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NaOH (4.0 equiv), ethanol
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Hydrolyze the malonate ester with NaOH in ethanol under reflux (6 hours).
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Acidify with HCl to precipitate [2-methyl-3-(trifluoromethyl)phenyl]acetic acid.
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Decarboxylate at 120°C for 2 hours to yield 2-methyl-3-(trifluoromethyl)phenylacetylene.
Intermediate : 2-Methyl-3-(trifluoromethyl)phenylacetic acid (Yield: 85%).
Step 3: Amidation
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Convert phenylacetic acid to its acid chloride using thionyl chloride.
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React with 2,2-dimethylpropanamine in THF at 0°C.
Final Product : 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide (Total Yield: 62% over three steps).
Alternative Coupling Agent Approaches
HATU-Mediated Amidation
Reagents :
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2,2-Dimethylpropanoic acid, 2-methyl-3-(trifluoromethyl)aniline
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HATU, DIPEA, DMF
Procedure :
-
Activate 2,2-dimethylpropanoic acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.
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Add 2-methyl-3-(trifluoromethyl)aniline (1.05 equiv) and stir at RT for 6 hours.
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Purify via recrystallization (ethyl acetate/hexane).
EDCI/HOBt System
-
Similar to HATU but with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DCM.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 68 | 12 |
| THF | 72 | 10 |
| DMF | 80 | 6 |
Polar aprotic solvents (DMF) enhance reactivity by stabilizing intermediates.
Temperature and Stoichiometry
-
Acyl Chloride Method : Excess acyl chloride (1.3 equiv) at 0°C → RT improves yield to 75%.
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Coupling Agents : Stoichiometric HATU (1.1 equiv) at RT achieves 80% yield in 6 hours.
Purification and Characterization
Chromatography
Analytical Data
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HPLC : Purity >98% (C18 column, acetonitrile:water = 70:30, flow rate 1.0 mL/min).
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, CH₃), 2.32 (s, 3H, Ar-CH₃), 6.85–7.45 (m, 3H, Ar-H).
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HRMS : m/z calc. for C₁₃H₁₆F₃NO [M+H]⁺: 260.1264, found: 260.1267.
Challenges and Troubleshooting
Steric Hindrance
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with trifluoromethylphenyl groups are often prepared using coupling agents like HATU or EDCI in anhydrous DMF. Post-synthesis, purity is validated via HPLC (retention time ~0.88 minutes using SQD-FA05 columns) and LCMS (e.g., m/z 531 [M-H]⁻ for related analogs) . Melting points (e.g., 63–65°C for structurally similar inhibitors) and ¹H/¹³C NMR (e.g., δ 1.77 ppm for methyl groups) confirm structural integrity .
Q. How do researchers resolve discrepancies in NMR or MS data during characterization?
- Methodology : Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from conformational isomers or residual solvents. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency, and cross-validate with high-resolution mass spectrometry (HRMS). For example, compound 17 in showed HRMS alignment within 0.001 Da, resolving ambiguity in fluorine coupling patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow hazard codes H303 (harmful if swallowed), H313 (skin contact risk), and H333 (inhalation hazard). Use PPE (gloves, goggles, respirators) and work in fume hoods. Emergency measures include rinsing eyes with water for 15 minutes (P305+P351) and immediate medical consultation for persistent irritation .
Advanced Research Questions
Q. What in silico strategies are used to predict the compound’s activity against biological targets like TRPV1 or D-alanyl-D-alanine ligase (Ddl)?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding poses in TRPV1 or Ddl active sites. For Ddl inhibition, allosteric binding (Ki = 4 μM) is predicted via non-competitive mechanisms, distinct from phosphinate analogs. MD simulations (GROMACS) assess stability of enzyme-inhibitor complexes over 100 ns trajectories .
Q. How does structural modification (e.g., substituent variation) impact potency in enzyme inhibition?
- Case Study : Replacing the trifluoromethyl group with methylsulfonamido (e.g., compound 20 in ) increased TRPV1 antagonism (IC₅₀ = 12 nM vs. 45 nM for parent compound). SAR analysis shows that bulkier alkoxy groups (e.g., isopentyloxy) enhance hydrophobic interactions but reduce solubility .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Methodology : Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) stability via HPLC monitoring over 24 hours. For example, analogs with electron-withdrawing groups (e.g., -CF₃) show <5% degradation at 37°C, whereas ester derivatives hydrolyze rapidly .
Q. How do researchers address conflicting data on allosteric vs. competitive inhibition mechanisms?
- Methodology : Kinetic assays (e.g., Lineweaver-Burk plots) differentiate inhibition modes. For Ddl, 2,2-dimethylpropanamide derivatives show non-competitive inhibition (unchanged Km for ATP), confirmed via ITC (ΔH = -8.2 kcal/mol) and X-ray crystallography (PDB: 4NZZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
